molecular formula C8H7BrFNO B060739 2-Bromo-5-fluoro-N-methylbenzamide CAS No. 171426-13-4

2-Bromo-5-fluoro-N-methylbenzamide

Cat. No.: B060739
CAS No.: 171426-13-4
M. Wt: 232.05 g/mol
InChI Key: HITYBKUDPXVEEO-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H7BrFNO and a molecular weight of 232.05 g/mol . This compound is characterized by the presence of bromine, fluorine, and a methyl group attached to a benzamide core. It is commonly used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-N-methylbenzamide typically involves the bromination and fluorination of N-methylbenzamide. One common method includes the reaction of N-methylbenzamide with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective introduction of bromine and fluorine atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluoro-N-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-Bromo-5-fluoro-N-methylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • N-Methyl-2-bromo-5-fluorobenzamide
  • 2-Bromo-5-fluoro-N-(fur-2-ylmethyl)benzamide
  • 3-[(2-Bromo-5-fluorobenzoyl)amino]propanoic acid
  • N-(4-Aminophenyl)-2-bromo-5-fluorobenzamide
  • 1-(2-Bromo-5-fluorobenzoyl)piperazine

Uniqueness: 2-Bromo-5-fluoro-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, fluorine, and a methyl group on the benzamide core makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-bromo-5-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITYBKUDPXVEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618697
Record name 2-Bromo-5-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171426-13-4
Record name 2-Bromo-5-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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